

comparing LA-ICP-MS and solution MC-ICP-MS for 87Sr/86Sr

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to 87Sr/86Sr Isotope Ratio Analysis: LA-ICP-MS vs. Solution MC-ICP-MS

In the realm of isotopic analysis, the precise and accurate determination of the ⁸⁷Sr/⁸⁶Sr ratio is crucial for a wide range of applications, from geological and archaeological provenance studies to forensic science and drug development. Two of the most powerful techniques employed for this purpose are Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) and solution-based Multi-Collector-Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS). This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Data Presentation: A Quantitative Comparison

The choice between LA-ICP-MS and solution MC-ICP-MS for ⁸⁷Sr/⁸⁶Sr analysis often hinges on a trade-off between spatial resolution, sample throughput, and the ultimate precision and accuracy required. The following table summarizes the key quantitative performance metrics for each technique.



Feature	LA-ICP-MS	Solution MC-ICP-MS
Precision (RSD)	0.01% - 0.05%	<0.005%
Accuracy	Can be comparable to solution MC-ICP-MS with appropriate corrections	High, often considered the "gold standard"
Sample Consumption	Micrograms to nanograms (solid sample)	Milligrams to micrograms (dissolved sample)
Analysis Time per Sample	Minutes	Hours (including sample preparation)
Spatial Resolution	10 - 100 μm	Not applicable (bulk analysis)
Sample Preparation	Minimal (mounting and polishing)	Extensive (digestion and chromatographic separation) [1][2]

At a Glance: Key Differences and Considerations

Solution MC-ICP-MS is renowned for its exceptional precision and accuracy, making it the preferred method for applications demanding the highest data quality.[3] This level of performance is achieved through the chemical purification of strontium from the sample matrix, which effectively eliminates isobaric interferences from elements such as rubidium (87Rb).[3][4] However, this extensive sample preparation is labor-intensive and time-consuming.[1][2]

In contrast, LA-ICP-MS offers the significant advantage of in-situ analysis directly on solid samples, bypassing the need for dissolution and chemical separation.[1][2] This results in a much higher sample throughput and preserves the spatial context of the isotopic signature within the sample. The trade-off lies in the potential for isobaric interferences from elements like rubidium (87Rb), krypton (86Kr from the argon gas), and polyatomic species like calcium argides and dimers, which can compromise accuracy if not properly corrected.[4][5] Recent advancements in instrumentation and data correction protocols have significantly improved the accuracy of LA-ICP-MS for 87Sr/86Sr analysis, making it a viable and often advantageous alternative for many research questions.[5][6]



Experimental Protocols Solution MC-ICP-MS for 87Sr/86Sr Analysis

The following protocol outlines a typical workflow for the high-precision analysis of ⁸⁷Sr/⁸⁶Sr ratios using solution MC-ICP-MS.

- Sample Digestion: A precisely weighed aliquot of the sample (typically 10-100 mg) is dissolved in a mixture of high-purity acids (e.g., HNO₃ and HF) in a clean laboratory environment.
- Strontium Separation: The dissolved sample is passed through a column containing a strontium-specific ion-exchange resin to separate Sr from the sample matrix, particularly from interfering elements like Rb.[4][7]
- Sample Introduction: The purified Sr fraction is diluted to an appropriate concentration (typically 50-200 ppb) in dilute nitric acid and introduced into the MC-ICP-MS via a nebulizer and spray chamber.
- Mass Spectrometry: The MC-ICP-MS is tuned for optimal sensitivity and stability. Data is acquired in static multicollection mode, simultaneously measuring the ion beams of ⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, and ⁸⁸Sr.
- Data Correction: Instrumental mass bias is corrected by normalizing the measured ratios to a constant ⁸⁶Sr/⁸⁸Sr ratio of 0.1194. The ⁸⁷Rb interference on ⁸⁷Sr is monitored using the ⁸⁵Rb signal and corrected for.[8]

LA-ICP-MS for ⁸⁷Sr/⁸⁸Sr Analysis

The in-situ analysis of ⁸⁷Sr/⁸⁶Sr ratios by LA-ICP-MS follows a different workflow.

- Sample Preparation: Solid samples are typically mounted in an epoxy resin and polished to create a flat, clean surface for ablation.
- Laser Ablation: A high-energy laser beam is focused onto the sample surface, ablating a small amount of material. The ablated aerosol is then transported by a carrier gas (typically helium mixed with argon) to the ICP-MS.



- Mass Spectrometry: The ablated material is ionized in the plasma and the ions are introduced into the mass spectrometer. As with solution MC-ICP-MS, data is typically acquired in static multicollection mode.
- Data Correction: Mass bias is corrected using the ⁸⁶Sr/⁸⁸Sr ratio. Corrections for isobaric interferences are critical. The ⁸⁷Rb interference is corrected by monitoring ⁸⁵Rb. The interference of ⁸⁴Kr and ⁸⁶Kr from the argon plasma gas on ⁸⁴Sr and ⁸⁶Sr is corrected by measuring a gas blank. Interferences from calcium argides and dimers (e.g., ⁴⁰Ca⁴⁰Ar⁺ on ⁸⁰Sr, which can affect the baseline) are minimized by optimizing plasma conditions and can be monitored using Ca-free masses.[4][5]

Visualizing the Workflows

The following diagrams illustrate the distinct experimental workflows for solution MC-ICP-MS and LA-ICP-MS.



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Solution MC-ICP-MS Workflow



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LA-ICP-MS Workflow



Conclusion

Both solution MC-ICP-MS and LA-ICP-MS are powerful techniques for the determination of ⁸⁷Sr/⁸⁶Sr isotope ratios. The choice between them is dictated by the specific requirements of the research. For studies demanding the highest precision and accuracy on bulk samples, and where sample destruction is permissible, solution MC-ICP-MS remains the method of choice. For research requiring high spatial resolution, rapid analysis of a large number of samples, or the analysis of precious or rare materials where minimal sample destruction is critical, LA-ICP-MS offers a compelling alternative. With ongoing advancements in instrumentation and analytical protocols, the capabilities of LA-ICP-MS continue to expand, narrowing the gap in performance with its solution-based counterpart for many applications.

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 To cite this document: BenchChem. [comparing LA-ICP-MS and solution MC-ICP-MS for 87Sr/86Sr]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083252#comparing-la-icp-ms-and-solution-mc-icp-ms-for-87sr-86sr]

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